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Compound of Interest

Compound Name: Cetyl sulfate

Cat. No.: B086745 Get Quote

Application Note: High-Quality Genomic DNA Purification from Plant and Fungal Samples

Using a Cetyltrimethylammonium Bromide (CTAB) Protocol

Introduction

The isolation of high-quality genomic DNA is a critical prerequisite for a wide range of molecular

biology applications, including polymerase chain reaction (PCR), next-generation sequencing

(NGS), and Southern blotting. Plant and fungal tissues, however, present unique challenges

due to the presence of rigid cell walls and the abundance of secondary metabolites like

polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream

enzymatic reactions. The Cetyltrimethylammonium bromide (CTAB) method is a robust and

widely adopted protocol for overcoming these challenges.[1][2] CTAB, a cationic detergent,

effectively lyses cells, denatures proteins, and separates polysaccharides from DNA, resulting

in high-purity and high-molecular-weight genomic DNA.[3][4] This application note provides a

detailed protocol for DNA purification using the CTAB method, tailored for researchers,

scientists, and drug development professionals.

Principle of the CTAB Method
The CTAB DNA extraction method is based on the principle of selective precipitation.[3] CTAB

is a cationic detergent that forms complexes with proteins and most acidic polysaccharides at

low salt concentrations, which can then be removed. In a high-salt buffer, CTAB binds to the

nucleic acids, forming a complex that remains in solution while most polysaccharides

precipitate.[5] Subsequent steps involving organic solvents like phenol and chloroform are used
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to remove proteins and other cellular debris.[1][3] Finally, the DNA is precipitated from the

aqueous phase using isopropanol or ethanol.[1][3]

Materials and Reagents
CTAB Extraction Buffer (see recipe below)

2-Mercaptoethanol

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Chloroform:Isoamyl Alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/mL)

Liquid Nitrogen

Mortar and Pestle

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heat block

Microcentrifuge

Vortex mixer

CTAB Extraction Buffer Recipe:
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Component Final Concentration Amount for 100 mL

Tris-HCl, pH 8.0 100 mM 10 mL of 1 M stock

EDTA, pH 8.0 20 mM 4 mL of 0.5 M stock

NaCl 1.4 M 28 mL of 5 M stock

CTAB 2% (w/v) 2 g

Polyvinylpyrrolidone (PVP-40) 2% (w/v) 2 g

Note: Add 0.2% (v/v) 2-Mercaptoethanol to the required volume of CTAB buffer just before use.

Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific

plant or fungal species.

1. Sample Preparation: a. Weigh out approximately 100-200 mg of fresh or freeze-dried plant

or fungal tissue.[3] b. Freeze the tissue in liquid nitrogen.[1][6] c. Immediately grind the frozen

tissue to a fine powder using a pre-chilled mortar and pestle.[1][6] This step is critical for

efficient cell lysis.[1] d. Transfer the powdered tissue to a 2 mL microcentrifuge tube.

2. Cell Lysis: a. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with 2-

Mercaptoethanol) to the ground tissue.[6][7] b. Vortex thoroughly to mix. c. Incubate the tube in

a water bath at 65°C for 30-60 minutes.[3][6] Invert the tube every 10-15 minutes to ensure

proper mixing.[8]

3. Protein and Polysaccharide Removal: a. After incubation, cool the tube to room temperature.

b. Add an equal volume (approximately 1 mL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

c. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000

x g for 15 minutes at room temperature.[3] e. Carefully transfer the upper aqueous phase to a

new, clean microcentrifuge tube. Be cautious not to disturb the interface. f. Repeat the

Phenol:Chloroform:Isoamyl Alcohol extraction (steps 3b-3e) until the interface is clean. g. Add

an equal volume of Chloroform:Isoamyl Alcohol (24:1), mix by inversion, and centrifuge at

12,000 x g for 10 minutes. h. Transfer the upper aqueous phase to a new tube.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.zymoresearch.com/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://www.protocols.io/view/fungal-ctab-dna-extraction-bp2l6n64dgqe/v1
https://www.zymoresearch.com/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://www.protocols.io/view/fungal-ctab-dna-extraction-bp2l6n64dgqe/v1
https://www.zymoresearch.com/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://www.protocols.io/view/fungal-ctab-dna-extraction-bp2l6n64dgqe/v1
https://www.researchgate.net/publication/363614829_Fungal_CTAB_DNA_Extraction_v1
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.protocols.io/view/fungal-ctab-dna-extraction-bp2l6n64dgqe/v1
https://cdn.10xgenomics.com/image/upload/v1574849709/customer-developed-protocols/ctab-protocol-for-isolating-dna-from-plant-tissue.pdf
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. DNA Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[3] b.

Mix gently by inverting the tube until a white, thread-like DNA precipitate is visible. c. Incubate

at -20°C for at least 30 minutes to enhance precipitation.[3] d. Centrifuge at 12,000 x g for 15

minutes to pellet the DNA. e. Carefully decant the supernatant.

5. DNA Washing: a. Add 1 mL of ice-cold 70% ethanol to the DNA pellet.[1] b. Gently wash the

pellet by inverting the tube a few times. c. Centrifuge at 12,000 x g for 5 minutes. d. Carefully

decant the ethanol, ensuring the pellet is not disturbed. e. Repeat the wash step (5a-5d) once

more. f. Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry the

pellet, as it can be difficult to redissolve.

6. DNA Resuspension: a. Resuspend the DNA pellet in 50-100 µL of TE buffer. b. To remove

any contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

[3][9] c. Store the purified genomic DNA at -20°C for long-term storage.

Data Presentation: Expected Yield and Purity
The yield and purity of the extracted DNA can be assessed using a spectrophotometer (e.g.,

NanoDrop). A high-quality DNA preparation should have an A260/A280 ratio of approximately

1.8-2.0 and an A260/A230 ratio of 2.0-2.2.[9][10] The expected DNA yield will vary depending

on the sample type and amount of starting material.

Sample Type
Starting
Material (mg)

Expected DNA
Yield (µg)

A260/A280
Ratio

A260/A230
Ratio

Plant Leaves

(e.g., Spinach)
100 5 - 20 1.8 - 1.9 2.0 - 2.2

Fungal Mycelium

(e.g., Aspergillus)
100 10 - 50 1.8 - 2.0 2.0 - 2.2

Plant Seeds

(e.g., Maize)
50 2 - 10 1.7 - 1.9 1.9 - 2.1

Note: These values are approximate and can vary based on species, tissue age, and extraction

efficiency.
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Visualization of Experimental Workflow
The following diagram illustrates the key steps in the CTAB DNA purification protocol.

Sample Preparation
(Grinding in Liquid N2)

Cell Lysis
(CTAB Buffer, 65°C)

Phenol:Chloroform:Isoamyl
Alcohol Extraction

Centrifugation

Collect Aqueous Phase

Chloroform:Isoamyl
Alcohol Extraction

Centrifugation

Collect Aqueous Phase

DNA Precipitation
(Isopropanol)

Centrifugation

DNA Wash
(70% Ethanol)

Centrifugation

Resuspension
(TE Buffer + RNase A)

Purified Genomic DNA
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Caption: Workflow of the CTAB DNA purification protocol.

Troubleshooting
Problem Possible Cause Solution

Low DNA Yield Incomplete cell lysis.

Ensure tissue is ground to a

very fine powder. Increase

incubation time or temperature

during lysis.

DNA pellet lost during

washing.

Be careful when decanting the

supernatant. Use a pipette to

remove the final drops of

ethanol.

Low Purity (A260/A280 < 1.8) Protein contamination.

Repeat the

Phenol:Chloroform:Isoamyl

Alcohol extraction step.

Low Purity (A260/A230 < 2.0)
Polysaccharide or polyphenol

contamination.

Add PVP to the extraction

buffer. Perform an additional

chloroform extraction.

DNA is difficult to dissolve Pellet was over-dried.

Warm the TE buffer to 55-65°C

before adding to the pellet and

incubate for a longer period.

RNA Contamination Incomplete RNase A digestion.

Increase the concentration of

RNase A or the incubation

time.

Conclusion
The CTAB method is a reliable and cost-effective technique for isolating high-quality genomic

DNA from challenging plant and fungal samples.[2][11] By effectively removing inhibitors such

as polysaccharides and polyphenols, this protocol yields DNA suitable for a wide array of

sensitive downstream molecular applications. The provided protocol and troubleshooting guide
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offer a solid foundation for researchers to successfully purify genomic DNA for their specific

research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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